1-Piperazinecarboxylic acid, 4-(4-aMino-3-pyridinyl)-, 1,1-diMethylethyl ester 1-Piperazinecarboxylic acid, 4-(4-aMino-3-pyridinyl)-, 1,1-diMethylethyl ester
Brand Name: Vulcanchem
CAS No.: 1023594-50-4
VCID: VC4067144
InChI: InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-16-5-4-11(12)15/h4-5,10H,6-9H2,1-3H3,(H2,15,16)
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)N
Molecular Formula: C14H22N4O2
Molecular Weight: 278.35

1-Piperazinecarboxylic acid, 4-(4-aMino-3-pyridinyl)-, 1,1-diMethylethyl ester

CAS No.: 1023594-50-4

Cat. No.: VC4067144

Molecular Formula: C14H22N4O2

Molecular Weight: 278.35

* For research use only. Not for human or veterinary use.

1-Piperazinecarboxylic acid, 4-(4-aMino-3-pyridinyl)-, 1,1-diMethylethyl ester - 1023594-50-4

Specification

CAS No. 1023594-50-4
Molecular Formula C14H22N4O2
Molecular Weight 278.35
IUPAC Name tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-16-5-4-11(12)15/h4-5,10H,6-9H2,1-3H3,(H2,15,16)
Standard InChI Key RVCAZUBHOCWAGY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)N

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

The compound is systematically named as tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate, reflecting its IUPAC nomenclature . Its molecular structure comprises a piperazine ring substituted at the 4-position with a 4-aminopyridin-3-yl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic processes, a common strategy in medicinal chemistry .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS No.1023594-50-4
Molecular FormulaC₁₄H₂₂N₄O₂
Molecular Weight278.35 g/mol
IUPAC Nametert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate
AppearanceLight yellow to brown solid
Storage Conditions2–8°C, protected from light

Structural Analysis

The compound’s structure was confirmed via ¹H NMR and LCMS, which align with theoretical predictions . The piperazine ring’s symmetry results in distinct NMR signals for the Boc-protected amine and the aromatic pyridinyl moiety. The tert-butyl group’s characteristic singlet at δ 1.4 ppm and the pyridinyl protons’ deshielded resonances (δ 6.5–8.5 ppm) are key diagnostic features .

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is typically prepared through nucleophilic substitution reactions. A plausible route involves:

  • Boc Protection: Piperazine reacts with di-tert-butyl dicarbonate to form the Boc-protected intermediate.

  • Coupling Reaction: The Boc-piperazine intermediate undergoes alkylation with 4-amino-3-bromopyridine under basic conditions (e.g., potassium carbonate) at elevated temperatures (80–90°C) .

The Boc group is retained to prevent undesired side reactions during subsequent steps in palbociclib synthesis .

Purification and Quality Control

Purification via column chromatography or recrystallization yields a product with >99.9% purity, as verified by high-performance liquid chromatography (HPLC) . Strict control of reaction parameters (temperature, stoichiometry) is critical to minimizing byproducts such as deprotected piperazine or dimerized species .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 1.40 (s, 9H, tert-butyl), δ 3.40–3.60 (m, 8H, piperazine), δ 6.75 (d, 1H, pyridine-H), δ 7.90 (s, 1H, pyridine-H), and δ 8.20 (d, 1H, pyridine-H) .

  • LCMS (ESI+): m/z 279.2 [M+H]⁺, consistent with the molecular formula .

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Pricing varies by purity and quantity, with research-scale quantities (10–100 mg) typically costing $200–$500 USD .

Applications in Research

Analytical Reference Standard

The compound is primarily used as a reference standard in:

  • Quality Control Labs: To validate analytical methods for palbociclib purity testing .

  • Metabolic Studies: Investigating the stability of palbociclib under physiological conditions .

Structural Modifications

Researchers have explored its utility as a precursor for novel piperazine derivatives, though such applications remain exploratory .

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